

Spectroscopic Profile of 2,4-Dimethylphenol: An In-depth Technical Guide

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Compound of Interest

Compound Name: 2,4-Dimethylphenol

Cat. No.: B051704

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Introduction

2,4-Dimethylphenol, also known as 2,4-xylenol, is an aromatic organic compound with the chemical formula $(\text{CH}_3)_2\text{C}_6\text{H}_3\text{OH}$. It is a derivative of phenol and is a constituent of coal tar and petroleum. This compound and its derivatives are of significant interest to researchers, scientists, and drug development professionals due to their diverse applications, including their use as intermediates in the synthesis of antioxidants, disinfectants, and other pharmaceutical and chemical products. A thorough understanding of its structural and electronic properties is crucial for its effective utilization, and spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy provide the foundational data for this understanding. This technical guide presents a comprehensive overview of the spectroscopic data for **2,4-Dimethylphenol**, complete with experimental protocols and visual aids to facilitate a deeper understanding of its molecular characteristics.

Spectroscopic Data of 2,4-Dimethylphenol

The following sections provide a detailed summary of the NMR, IR, and UV-Vis spectroscopic data for **2,4-Dimethylphenol**. The quantitative data is presented in tabular format for ease of reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule.

The ^1H NMR spectrum of **2,4-Dimethylphenol** provides information about the chemical environment of the hydrogen atoms in the molecule. The chemical shifts, multiplicities, and coupling constants are summarized in the table below.

Chemical Shift (ppm)	Integration	Multiplicity	Coupling Constant (J) in Hz	Assignment
6.94	1H	s	-	H-3
6.88	1H	d	8.2	H-5
6.67	1H	d	8.2	H-6
4.55	1H	s	-	-OH
2.26	3H	s	-	-CH ₃ at C-4
2.23	3H	s	-	-CH ₃ at C-2

Note: The assignments are based on typical chemical shifts for substituted phenols and may vary slightly depending on the solvent and experimental conditions.

The ^{13}C NMR spectrum reveals the chemical environment of each carbon atom in **2,4-Dimethylphenol**. The chemical shifts for each carbon are listed below, with the spectrum typically recorded in deuterated chloroform (CDCl_3).[\[1\]](#)

Chemical Shift (ppm)	Assignment
151.4	C-1 (C-OH)
131.75	C-4 (C-CH ₃)
130.02	C-6
127.43	C-2 (C-CH ₃)
123.9	C-5
115.03	C-3
20.39	-CH ₃ at C-4
15.7	-CH ₃ at C-2

Note: Assignments are based on established correlations for substituted aromatic compounds.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The major absorption bands in the IR spectrum of **2,4-Dimethylphenol** are presented below.

Wavenumber (cm ⁻¹)	Intensity	Functional Group Assignment
3610 - 3200	Strong, Broad	O-H stretch (phenolic)
3050 - 3000	Medium	C-H stretch (aromatic)
2980 - 2850	Medium	C-H stretch (methyl)
1620 - 1580	Medium	C=C stretch (aromatic ring)
1500 - 1450	Strong	C=C stretch (aromatic ring)
1260 - 1180	Strong	C-O stretch (phenol)
880 - 800	Strong	C-H bend (aromatic, out-of-plane)

Note: The exact peak positions and intensities can be influenced by the sample preparation method (e.g., KBr pellet, Nujol mull, or thin film).

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption maximum (λ_{max}) for **2,4-Dimethylphenol** is influenced by the solvent used.

Solvent	λ_{max} (nm)
Not Specified	296

Note: The UV-Vis spectrum of phenols can be sensitive to the pH of the solution.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. The specific parameters may vary depending on the instrumentation and the specific requirements of the analysis.

NMR Spectroscopy

- **Sample Preparation:** A 5-10 mg sample of **2,4-Dimethylphenol** is accurately weighed and dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a clean, dry NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is added for chemical shift calibration.
- **Instrumentation:** The NMR spectra are acquired on a high-field NMR spectrometer (e.g., 300, 400, or 500 MHz).
- **Data Acquisition:** For ^1H NMR, standard acquisition parameters are used, including a sufficient number of scans to achieve a good signal-to-noise ratio. For ^{13}C NMR, a proton-decoupled sequence is typically employed to simplify the spectrum and enhance sensitivity.
- **Data Processing:** The raw data (Free Induction Decay, FID) is Fourier transformed, and the resulting spectrum is phase- and baseline-corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm.

IR Spectroscopy

- Sample Preparation:
 - KBr Pellet: A small amount of **2,4-Dimethylphenol** (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
 - Nujol Mull: A few milligrams of the solid sample are ground with a drop of Nujol (mineral oil) to form a paste, which is then spread between two salt plates (e.g., NaCl or KBr).
 - Thin Film (for liquids or low-melting solids): A drop of the molten or liquid sample is placed between two salt plates.
- Instrumentation: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition: A background spectrum of the empty sample holder (or pure KBr pellet/salt plates) is recorded first. The sample is then placed in the beam path, and the sample spectrum is acquired. The instrument software automatically subtracts the background spectrum.
- Data Analysis: The resulting spectrum, a plot of transmittance or absorbance versus wavenumber (cm^{-1}), is analyzed to identify the characteristic absorption bands of the functional groups.

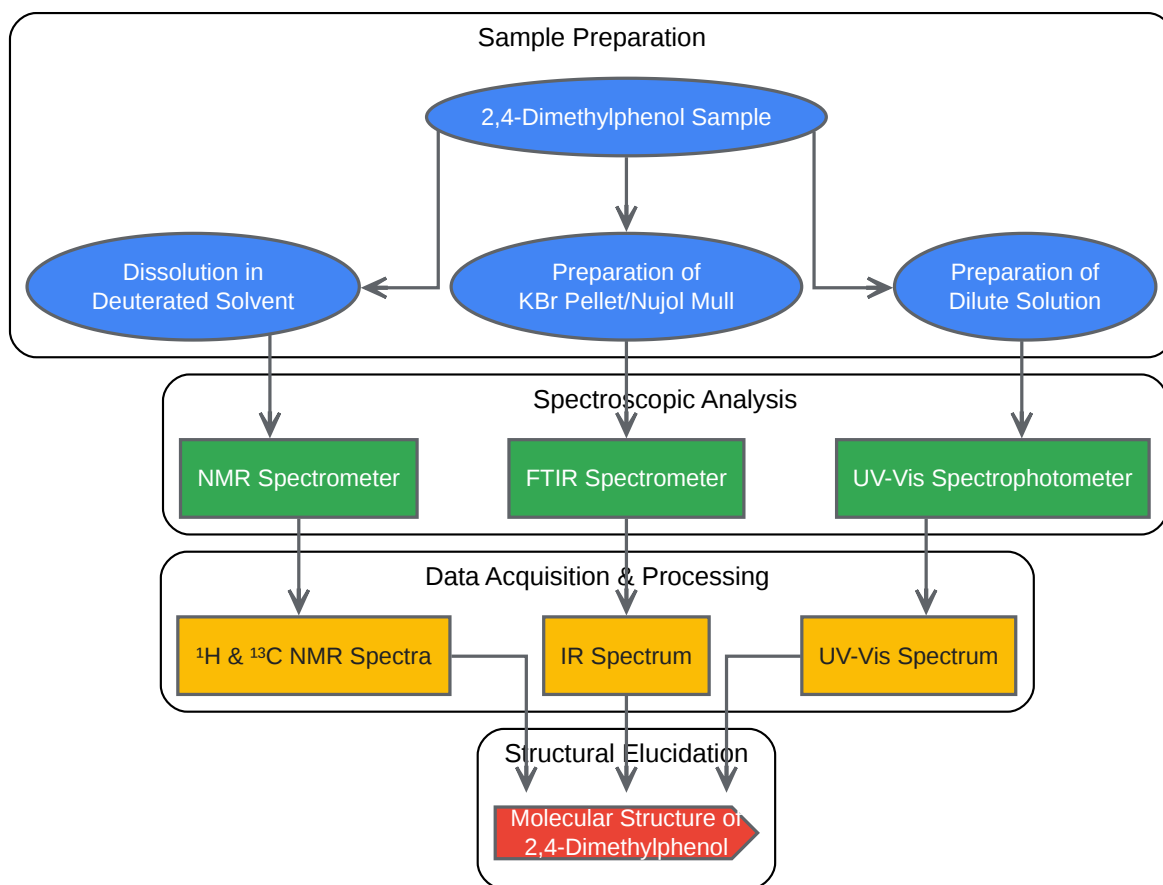
UV-Vis Spectroscopy

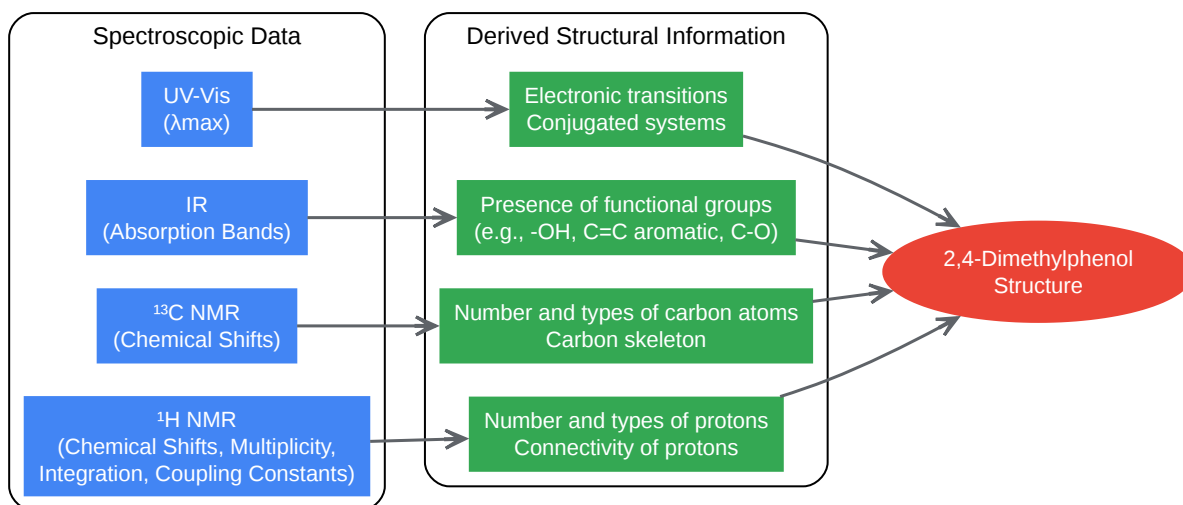
- Sample Preparation: A stock solution of **2,4-Dimethylphenol** is prepared by dissolving an accurately weighed amount of the compound in a suitable UV-grade solvent (e.g., ethanol, methanol, or cyclohexane) in a volumetric flask. A series of dilutions are then prepared to obtain a final concentration that gives an absorbance reading within the linear range of the instrument (typically 0.1 to 1.0 AU).
- Instrumentation: The UV-Vis spectrum is recorded using a double-beam UV-Vis spectrophotometer.

- **Data Acquisition:** The spectrophotometer is first zeroed with a cuvette containing the pure solvent (the blank). The cuvette is then filled with the sample solution, and the absorbance is measured over a specific wavelength range (e.g., 200-400 nm).
- **Data Analysis:** The wavelength of maximum absorbance (λ_{max}) is determined from the resulting spectrum.

Visualization of Spectroscopic Workflow and Data Interpretation

The following diagrams, generated using the DOT language, illustrate the general workflow for spectroscopic analysis and the relationship between the different spectroscopic techniques and the structural information they provide for **2,4-Dimethylphenol**.





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References

- 1. 2,4-Dimethylphenol | C₈H₁₀O | CID 7771 - PubChem [pubchem.ncbi.nlm.nih.gov]
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